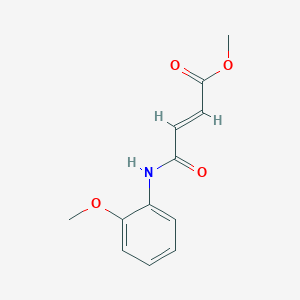
Methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate, also known as BTD, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields, including material science, organic electronics, and biomedicine. BTD is a member of the benzothiadiazole family, which is known for its diverse chemical and biological properties.
Wirkmechanismus
The mechanism of action of Methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate is not fully understood, but it is believed to involve the inhibition of cell proliferation and the induction of apoptosis in cancer cells. Methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate has been shown to activate the caspase cascade, which leads to the cleavage of various proteins and ultimately results in cell death.
Biochemical and Physiological Effects:
Methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate has been shown to exhibit low toxicity in vitro and in vivo. In animal studies, Methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate has been shown to be well-tolerated at high doses and does not cause any significant adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate is its ease of synthesis and purification. Methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate is also relatively stable and can be stored for long periods without degradation. However, one of the limitations of Methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate is its low solubility in water, which can make it difficult to work with in aqueous environments.
Zukünftige Richtungen
There are several future directions for the research of Methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate. One area of interest is the development of Methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate-based materials for use in organic electronics and optoelectronics. Another area of interest is the use of Methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate as a fluorescent probe for the detection of cancer cells and other biological targets. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate and its potential applications in biomedicine.
Synthesemethoden
The synthesis of Methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate involves the reaction of 2-aminothiophenol with benzaldehyde in the presence of acetic acid as a catalyst. The resulting product is then treated with methyl chloroformate to form the methyl ester of Methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate. The synthesis of Methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate is relatively simple and can be carried out in a one-pot reaction. The yield of Methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate is typically high, and the compound can be purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
Methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate has been extensively studied for its potential applications in various fields, including material science, organic electronics, and biomedicine. In material science, Methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate has been used as a building block for the synthesis of functionalized polymers and dendrimers. These materials have shown promising properties such as high thermal stability, good solubility, and excellent electron-transporting ability.
In organic electronics, Methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate has been used as a core unit in the design of organic semiconductors. These semiconductors have shown excellent charge-transporting properties and have been used in the fabrication of organic field-effect transistors, organic light-emitting diodes, and organic solar cells.
In biomedicine, Methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate has also been studied for its potential use as a fluorescent probe for the detection of cancer cells and other biological targets.
Eigenschaften
Molekularformel |
C26H18N2O2S |
|---|---|
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate |
InChI |
InChI=1S/C26H18N2O2S/c1-30-26(29)23-20(17-11-5-2-6-12-17)21(18-13-7-3-8-14-18)24-25(28-31-27-24)22(23)19-15-9-4-10-16-19/h2-16H,1H3 |
InChI-Schlüssel |
FVRQBQADLBFFOX-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C2=NSN=C2C(=C1C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
COC(=O)C1=C(C2=NSN=C2C(=C1C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-({4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B281976.png)
![6-[[4-[4-(3-Chlorophenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281978.png)
![6-[[4-[4-(4-Methylphenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281979.png)
![6-[[4-[4-(3-Methylphenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281980.png)
![6-[[4-[4-(2-Methylphenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281981.png)
![2-({4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid](/img/structure/B281982.png)
![(E)-4-[4-[4-(2-hydroxyethyl)piperazin-4-ium-1-yl]anilino]-4-oxo-2-phenylbut-2-enoate](/img/structure/B281986.png)
![4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281987.png)
![4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281989.png)
![4-{4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281990.png)
![4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281991.png)
![4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281992.png)

